molecular formula C25H24FNO7 B11042716 N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

Cat. No.: B11042716
M. Wt: 469.5 g/mol
InChI Key: XPUIIQMBBYSGNF-UHFFFAOYSA-N
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Description

    N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide: is a complex organic molecule with diverse biological potential.

  • Its structure combines elements from indole, pyran, and benzodioxole moieties, making it an interesting candidate for further exploration.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the condensation of appropriate starting materials to form the core structure, followed by functional group modifications.

      Reaction Conditions: Specific reaction conditions depend on the synthetic pathway chosen, but they may involve protecting groups, coupling reactions, and cyclization steps.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides valuable insights.

  • Chemical Reactions Analysis

      Reactivity: This compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Reagents such as oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., BF₃·Et₂O) may be employed.

      Major Products: Hydroxylation, esterification, and amide formation are key transformations, leading to diverse products.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Assess its pharmacological properties, including potential as an antiviral, anticancer, or anti-inflammatory agent.

      Industry: Evaluate its use in materials science or as a precursor for drug development.

  • Mechanism of Action

      Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.

      Pathways: Investigate signaling pathways influenced by its binding or enzymatic activity.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features compared to related compounds.

      Similar Compounds: Explore analogs, such as other indole derivatives or pyran-containing molecules.

    Properties

    Molecular Formula

    C25H24FNO7

    Molecular Weight

    469.5 g/mol

    IUPAC Name

    N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

    InChI

    InChI=1S/C25H24FNO7/c1-14-9-19(28)23(25(30)34-14)18(16-10-20(31-2)24-21(11-16)32-13-33-24)12-22(29)27-8-7-15-3-5-17(26)6-4-15/h3-6,9-11,18,28H,7-8,12-13H2,1-2H3,(H,27,29)

    InChI Key

    XPUIIQMBBYSGNF-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C(=O)O1)C(CC(=O)NCCC2=CC=C(C=C2)F)C3=CC4=C(C(=C3)OC)OCO4)O

    Origin of Product

    United States

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